Phosphoric acid, isooctyl ester

Descripción general

Descripción

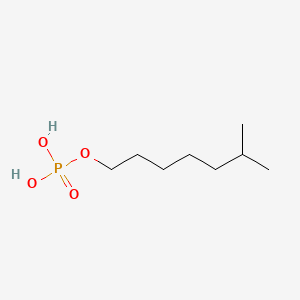

Phosphoric acid, isooctyl ester, also known as this compound, is a useful research compound. Its molecular formula is C8H19O4P and its molecular weight is 210.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Catalysis and Chemical Synthesis

- Dispersing Agent

- Flame Retardants

- Plasticizers

- Oil Additives

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Catalysis | Polymer production | Increased reaction rates |

| Dispersing Agent | Pigment dispersion in coatings | Improved color consistency |

| Flame Retardants | Plastics and textiles | Reduced flammability |

| Plasticizers | Flexible plastic products | Enhanced flexibility |

| Oil Additives | Lubricants | Improved thermal stability |

Case Studies

-

Polymer Production

- A study by Obermeier GmbH demonstrated that incorporating isooctyl phosphate into polymer formulations significantly improved mechanical properties such as tensile strength and elongation at break. This enhancement was attributed to its role as a plasticizer and processing aid during polymer synthesis .

-

Pigment Dispersion

- Research published by Actylis highlighted the effectiveness of diisooctyl phosphate in stabilizing pigment dispersions for water-based paints. Formulations containing this ester exhibited superior stability over time compared to those without it, leading to longer shelf life and better performance during application .

- Flame Retardant Efficacy

Research indicates that phosphoric acid esters are hydrolyzed in vivo to yield phosphate and corresponding alcohols. Studies have shown low acute toxicity levels (oral LD50 > 2 g/kg) with no evidence of carcinogenic effects or significant genotoxicity . This profile supports its safe use across various applications.

| Property | Finding |

|---|---|

| Chemical Structure | Monoalkyl phosphate |

| Metabolism | Hydrolyzed to phosphate and alcohol |

| Acute Toxicity (LD50) | > 2 g/kg (oral) |

| Genotoxicity | Non-genotoxic in standard assays |

| Carcinogenicity | No evidence of carcinogenic effects |

| Environmental Risk | Low risk at current exposure levels |

Análisis De Reacciones Químicas

Direct Esterification with Phosphoric Acid

-

Reaction :

-

Conditions :

| Reactants | Catalyst | Temp (°C) | Product Distribution (%) |

|---|---|---|---|

| H₃PO₄ + C₈H₁₇OH | Dimethyl cocosamine | 182 | Mono: 34.0, Di: 42.2, Tri: 11.8 |

Phosphorylation with P₂O₅/PCl₃

-

Reaction :

-

Conditions :

Hydrolysis Reactions

Hydrolysis mechanisms depend on pH and ester structure:

Acid-Catalyzed Hydrolysis

-

Mechanism : Follows SN2P pathway (nucleophilic attack at phosphorus):

-

Rate Factors :

Base-Catalyzed Hydrolysis

-

Mechanism : Proceeds via bimolecular nucleophilic substitution (SN2P) :

-

Kinetic Data :

Thermal Stability and Decomposition

-

Decomposition Pathway : At >200°C, thermal cleavage produces:

-

Catalytic Effects :

Comparative Reactivity Insights

| Property | Isooctyl Ester | Reference (Methyl Ester) |

|---|---|---|

| Hydrolysis Rate (pH 7) | 1.2 × 10⁻⁵ M⁻¹s⁻¹ | 3.8 × 10⁻⁴ M⁻¹s⁻¹ |

| Thermal Stability (°C) | 180–200 | 150–170 |

Propiedades

IUPAC Name |

6-methylheptyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-8(2)6-4-3-5-7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQINQJTUMGQYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874012 | |

| Record name | 6-Methylheptyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

26403-12-3, 12645-53-3, 3256-92-6 | |

| Record name | Phosphoric acid, monoisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, monoisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.